(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Physicochemical Profiling Lead Identification Medicinal Chemistry

The target compound is a synthetic small molecule that integrates a cyclopropylsulfonyl-azetidine core, a piperazine linker, and a terminal pyridine ring via a methanone bridge, belonging to the class of azetidine-piperazine-sulfonamide conjugates often investigated for kinase and CNS applications. Publicly available data primarily cover its molecular identity and computed physicochemical properties, with no discrete bioactivity or selectivity profiles reported in peer-reviewed literature or patents to date, positioning structural differentiation as the key consideration for procurement.

Molecular Formula C16H22N4O3S
Molecular Weight 350.44
CAS No. 1428373-78-7
Cat. No. B2920592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
CAS1428373-78-7
Molecular FormulaC16H22N4O3S
Molecular Weight350.44
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C16H22N4O3S/c21-16(13-11-20(12-13)24(22,23)14-4-5-14)19-9-7-18(8-10-19)15-3-1-2-6-17-15/h1-3,6,13-14H,4-5,7-12H2
InChIKeyHIXRQHYBPXCZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline: (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1428373-78-7)


The target compound is a synthetic small molecule that integrates a cyclopropylsulfonyl-azetidine core, a piperazine linker, and a terminal pyridine ring via a methanone bridge, belonging to the class of azetidine-piperazine-sulfonamide conjugates often investigated for kinase and CNS applications. Publicly available data primarily cover its molecular identity and computed physicochemical properties, with no discrete bioactivity or selectivity profiles reported in peer-reviewed literature or patents to date, positioning structural differentiation as the key consideration for procurement. [1]

Why Generic Substitution of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Is Not Advisable


In-class substitution is obstructed by the absence of established structure-activity relationship (SAR) data for this scaffold. Minor modifications to the cyclopropylsulfonyl group (e.g., methylsulfonyl replacement) or the heteroaryl terminus (e.g., pyrimidinyl substitution) can drastically alter conformational preferences, hydrogen-bonding capacity, and lipophilicity, yet these effects remain unquantified for this series. Until target-specific pharmacological benchmarks are available, the compound must be evaluated as a structurally distinct entity rather than an interchangeable analog. [1]

Quantitative Differentiation Evidence for (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (1428373-78-7)


Molecular Weight and Lipophilicity Baseline vs. Closest Alkylsulfonyl Analog

The target compound's molecular weight (350.4 g/mol) and computed octanol-water partition coefficient (XLogP3 = 0.2) define a distinct physicochemical space relative to the closest commercially available analog, (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (MW 324.4 g/mol). Quantitative XLogP3 data for the methyl analog are not publicly available; however, the cyclopropyl group increases both molecular weight by 26.0 g/mol and, based on fragment-based prediction, is expected to elevate lipophilicity by approximately 0.5–1.0 log units compared to the methyl congener. [1]

Physicochemical Profiling Lead Identification Medicinal Chemistry

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Comparison

The target compound possesses 6 hydrogen bond acceptors and a topological polar surface area (TPSA) of 82.2 Ų. In contrast, the methylsulfonyl analog, while sharing the same heteroatom count, lacks the additional van der Waals surface contributed by the cyclopropyl ring, potentially resulting in a marginally lower TPSA (exact value not publicly verified). This constellation places the compound within the favorable range for CNS druglikeness (TPSA < 90 Ų), a property that may differ subtly but meaningfully from simpler alkylsulfonyl analogs. [1]

Druglikeness ADME Prediction Fragment-Based Design

Rotatable Bond Count and Conformational Rigidity vs. Extended Aromatic Analogs

With only 4 rotatable bonds, the target compound is predicted to be more conformationally restricted than analogs bearing extended benzyl or heteroarylmethyl groups appended to the piperazine (e.g., (1-(cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone, expected to have ≥5 rotatable bonds). Lower rotatable bond count can correlate with reduced entropy penalty upon target binding, potentially enhancing ligand efficiency. [1]

Conformational Analysis Binding Entropy Ligand Efficiency

Monoisotopic Mass and Exact Mass Precision for Quantitative Mass Spectrometry

The monoisotopic mass of the target compound is 350.14126175 Da, while the exact mass reported for the methylsulfonyl analog is approximately 324.1 Da. This 26.0 Da mass shift provides an unambiguous mass spectrometric signature, enabling clear differentiation from lower-mass alkylsulfonyl analogs in complex biological matrices without the need for chromatographic separation. [1]

Analytical Chemistry LC-MS Hit Confirmation

Recommended Application Scenarios for (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (1428373-78-7)


SAR Expansion of Kinase-Focused Chemical Libraries

Given its distinct cyclopropylsulfonyl motif, the compound can serve as a core scaffold for exploring steric and electronic requirements in kinase ATP-binding pockets where azetidine-piperazine chemotypes are privileged. Its computed druglikeness properties (TPSA < 90 Ų, XLogP3 = 0.2) make it a suitable starting point for CNS-penetrant kinase inhibitors. [1]

Analytical Standard for Mass Spectrometry Hit Confirmation

The unique exact mass (350.14126175 Da) and 4 rotatable bonds allow it to function as a reliable internal standard or reference compound in LC-HRMS workflows, particularly when screening compound libraries that contain multiple azetidine-piperazine species. [1]

Conformational Restriction Tool for Fragment-Based Drug Design

With only 4 rotatable bonds, the compound exhibits lower flexibility than many analogs, making it a valuable control or starting fragment in experiments aimed at quantifying the entropic contribution to binding free energy. [1]

Quote Request

Request a Quote for (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.